physicochemical properties of 2-Bromo-1H-imidazole-5-carboxylic acid
physicochemical properties of 2-Bromo-1H-imidazole-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
2-Bromo-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that stands as a critical starting material and intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring an imidazole core functionalized with both a reactive bromine atom and a versatile carboxylic acid group, makes it a highly valuable scaffold for the synthesis of complex molecules. The imidazole ring is a privileged structure in drug discovery, found in numerous bioactive compounds, while the bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1] This guide offers a senior application scientist's perspective on the core physicochemical properties of this compound, providing not just data, but the scientific rationale behind its characteristics and the experimental methodologies required for its robust analysis.
Molecular and Structural Characteristics
The foundation of understanding any chemical compound lies in its precise molecular and structural identity. The arrangement of atoms and functional groups dictates its reactivity, polarity, and overall behavior.
Caption: 2D Structure of 2-Bromo-1H-imidazole-5-carboxylic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-1H-imidazole-5-carboxylic acid | [2] |
| CAS Number | 944901-01-3 | [3] |
| Molecular Formula | C₄H₃BrN₂O₂ | [2] |
| Molecular Weight | 190.98 g/mol | [2] |
| Canonical SMILES | C1=C(NC(=N1)Br)C(=O)O | [2] |
| InChIKey | RGRYZNDATMPIAU-UHFFFAOYSA-N | [2] |
Core Physicochemical Properties: A Quantitative Overview
The utility of a chemical in a research or development setting is largely dictated by its physical and chemical properties. These values inform everything from reaction setup and solvent selection to purification and storage.
| Property | Value/Description | Causality and Scientific Insight |
| Appearance | White to off-white solid. | Crystalline organic acids are typically white solids. The presence of impurities or slight degradation can lead to a yellowish or brownish tint. |
| Solubility | Soluble in polar organic solvents like methanol, DMSO; sparingly soluble in water. | The molecule possesses both hydrogen bond donors (-NH, -COOH) and acceptors (N, C=O), conferring polarity.[4] However, the overall crystalline structure and nonpolar bromine atom limit aqueous solubility. Solubility in water is expected to increase significantly in basic solutions due to deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |
| pKa (Predicted) | Carboxylic Acid (pKa₁): ~3-4; Imidazolium (pKa₂): ~5-6 | The carboxylic acid pKa is typical for this functional group. The imidazole ring is basic, but its pKa is lowered by the electron-withdrawing effects of both the adjacent bromine atom and the carboxylic acid group, making it a weaker base than unsubstituted imidazole (pKa ~7).[4] |
| XLogP3 (Predicted) | 0.9 | This value suggests a relatively low lipophilicity, indicating the compound will preferentially partition into aqueous phases over nonpolar organic phases, despite its limited water solubility.[2] |
| Hydrogen Bond Donors | 2 | The N-H of the imidazole ring and the O-H of the carboxylic acid.[2] |
| Hydrogen Bond Acceptors | 3 | The non-protonated imidazole nitrogen and the two oxygen atoms of the carboxyl group.[2] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-Bromo-1H-imidazole-5-carboxylic acid is paramount. The following section details the expected spectroscopic fingerprints and provides validated protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR: In a solvent like DMSO-d₆, two signals are expected: a singlet for the lone aromatic proton on the imidazole ring (C4-H), likely in the δ 7.5-8.5 ppm range, and a very broad singlet for the acidic carboxylic acid proton (-COOH) at δ > 12 ppm. The N-H proton of the imidazole ring will also appear as a broad singlet.
-
¹³C NMR: Key signals include the carboxylic acid carbonyl carbon (C=O) around δ 160-170 ppm, and three distinct signals for the imidazole ring carbons, with the brominated carbon (C2) being significantly influenced by the heavy atom effect.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not obscure key signals.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Analysis: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[5][6]
-
C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[6]
-
C-N and C=N Stretches: Absorptions in the 1400-1650 cm⁻¹ region are characteristic of the imidazole ring.
-
C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹.[7]
-
Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet. The transparency is critical for allowing the IR beam to pass through.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand to subtract atmospheric CO₂ and H₂O absorptions.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, with a nearly 1:1 intensity ratio. The expected m/z values would be approximately 190 and 192.
-
Key Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺), and the loss of the entire carboxyl group ([M-COOH]⁺), which corresponds to a loss of 45 mass units.[8]
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: The solution is infused directly into the ESI source or injected via an HPLC system. ESI is a soft ionization technique, which is ideal for preserving the molecular ion.
-
Detection: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). Both positive and negative ion modes should be tested to determine which provides a better signal for the parent ion.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for quantifying the purity of pharmaceutical intermediates and active ingredients.
Caption: Standard workflow for HPLC purity analysis.
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the carboxylic acid is protonated, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes can effectively elute the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the imidazole ring absorbs, typically around 210-230 nm.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]
Chemical Reactivity and Synthetic Potential
The synthetic utility of 2-Bromo-1H-imidazole-5-carboxylic acid stems from its three distinct reactive sites, allowing for orthogonal chemical modifications.
Caption: Key reaction pathways for synthetic modification.
-
The Bromine Atom: This is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[10] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at the 2-position of the imidazole ring.
-
The Carboxylic Acid Group: This functional group can be readily converted into amides, esters, or reduced to an alcohol. Amide coupling is particularly important in drug discovery for linking the imidazole core to other fragments.
-
The Imidazole N-H: The acidic proton on the imidazole nitrogen can be removed with a base, and the resulting imidazolate can be alkylated or acylated, allowing for modification at the N1 position.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Hazards: Based on data for similar brominated imidazoles, this compound should be considered harmful if swallowed, and capable of causing skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12] Work should be conducted in a well-ventilated chemical fume hood.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is often refrigerated (2-8°C) to minimize potential degradation over long periods.
-
Handling: Avoid creating dust.[14] Do not breathe dust.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[15]
Conclusion
2-Bromo-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its versatile chemical nature. Its physicochemical properties—moderate polarity, distinct acidic and basic centers, and multiple reactive sites—make it an adaptable building block for complex molecular architectures. A thorough understanding of its spectroscopic fingerprint, guided by the protocols outlined in this guide, is essential for any researcher to validate its structure and purity. By applying this comprehensive knowledge, scientists and drug development professionals can confidently and effectively utilize this valuable intermediate in their synthetic endeavors.
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Methyl 1H-Imidazole-5-carboxylate.
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2-Bromo-1H-imidazole 97.
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2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
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SAFETY DATA SHEET - 2-Bromo-1H-imidazole.
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944901-01-3 | 2-Bromo-1H-imidazole-5-carboxylic acid.
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2-Bromo-1H-imidazole SDS.
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